molecular formula C8H13ClO2S B13220469 Bicyclo[2.2.2]octane-2-sulfonyl chloride

Bicyclo[2.2.2]octane-2-sulfonyl chloride

Cat. No.: B13220469
M. Wt: 208.71 g/mol
InChI Key: COWBPBMGWOBSNS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S. It is a derivative of bicyclo[2.2.2]octane, a structure known for its rigidity and stability. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-2-sulfonyl chloride typically involves the sulfonylation of bicyclo[2.2.2]octane derivatives. One common method is the reaction of bicyclo[2.2.2]octane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .

Scientific Research Applications

Bicyclo[2.2.2]octane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and other derivatives. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2-sulfonyl chloride is unique due to its combination of a rigid bicyclic structure and a highly reactive sulfonyl chloride group.

Biological Activity

Bicyclo[2.2.2]octane-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, summarizing key findings from recent research.

Chemical Structure and Synthesis

This compound is derived from bicyclo[2.2.2]octane, a bicyclic compound known for its conformational rigidity and unique three-dimensional structure. The synthesis typically involves the reaction of bicyclo[2.2.2]octane with sulfonyl chlorides, resulting in the formation of sulfonyl derivatives that can be further modified for various applications in drug discovery and development .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of potential therapeutic effects:

  • Estrogen Receptor Modulation : Compounds containing the bicyclo[2.2.2]octane scaffold have been identified as estrogen receptor-beta agonists, suggesting their potential role in hormone-related therapies .
  • Antibacterial Properties : Research indicates that derivatives of bicyclo[2.2.2]octane exhibit antibacterial activity, making them candidates for developing new antimicrobial agents .
  • Inhibition of Enzymes : The compound has shown promise as a myeloperoxidase inhibitor, which may have implications in inflammatory diseases .
  • Cancer Therapeutics : Bicyclo[2.2.2]octane derivatives have been incorporated into established anticancer drugs such as Imatinib and Vorinostat (SAHA), enhancing their physicochemical properties and potentially improving efficacy against certain cancers .

The mechanism of action for this compound is primarily attributed to the reactivity of the sulfonyl chloride group, which can interact with nucleophiles in biological systems to form various derivatives that modulate molecular targets . This reactivity is crucial for its application in modifying biomolecules and developing new therapeutic agents.

Case Studies

  • Synthesis and Evaluation of Anticancer Agents :
    • A study incorporated bicyclo[2.2.2]octane into Imatinib, resulting in a compound with improved water solubility (389 µM compared to 351 µM for Imatinib) while maintaining similar biological activity against cancer cell lines .
CompoundWater Solubility (µM)Biological Activity
Imatinib351Established anticancer agent
Bicyclo[2.2.2]octane analog389Enhanced solubility
  • Antibacterial Screening :
    • Derivatives were screened against various bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics, highlighting their potential as novel antibacterial agents .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

  • Drug Development : Continued efforts are focused on modifying the bicyclo scaffold to enhance selectivity and potency against specific biological targets.
  • Mechanistic Studies : Further investigation into the precise mechanisms by which these compounds exert their biological effects will aid in optimizing their therapeutic profiles.
  • Clinical Applications : Potential clinical trials could assess the efficacy and safety of these compounds in treating various conditions, particularly hormone-related diseases and infections.

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWBPBMGWOBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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